(4-Chloropyrimidin-2-yl)methanol
Description
Contextual Significance of Halogenated Pyrimidine (B1678525) Derivatives in Organic Synthesis and Medicinal Chemistry
Pyrimidine, a heterocyclic aromatic compound with two nitrogen atoms in a six-membered ring, is a fundamental core structure in numerous biologically active molecules, including nucleic acids. nih.gov The introduction of halogen atoms, such as chlorine, onto the pyrimidine scaffold significantly modulates the molecule's physicochemical properties and reactivity. acs.org
Halogenation, particularly with chlorine or bromine, imparts a distinct electrophilic character to the carbon atoms of the pyrimidine ring. acs.org This electronic modification is crucial in organic synthesis, as the halogen atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. This reactivity is a cornerstone for building molecular complexity and generating libraries of novel compounds.
In medicinal chemistry, halogenated pyrimidines are recognized as "privileged scaffolds." nih.gov The presence of a halogen can enhance a molecule's binding affinity to biological targets through halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid. acs.org Furthermore, halogen substitution can improve pharmacokinetic properties, such as membrane permeability, by increasing lipophilicity. Numerous studies have shown that halogenated pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov For instance, research has indicated that halogen-substituted pyrimidine derivatives can display enhanced antimicrobial activity compared to their non-halogenated counterparts. nih.gov
Strategic Importance of the Hydroxymethyl Moiety in Heterocyclic Compounds
The hydroxymethyl group (-CH₂OH) is a primary alcohol functionality whose presence on a heterocyclic ring imparts several strategic advantages in chemical synthesis and drug design. numberanalytics.com It is a versatile functional group that can undergo a variety of chemical transformations, such as oxidation to aldehydes or carboxylic acids, and conversion into esters or ethers. sarchemlabs.com This reactivity allows for extensive structural modifications and the conjugation of the heterocyclic core to other molecules. sarchemlabs.com
One of the most significant contributions of the hydroxymethyl group is its ability to improve the aqueous solubility of a parent compound. nih.gov This is achieved through the formation of hydrogen bonds with water molecules. numberanalytics.com Enhanced solubility is a critical factor in the development of pharmaceutical agents and facilitates the handling and formulation of compounds in research settings. sarchemlabs.comnih.gov
Moreover, the hydroxymethyl group can play a direct role in molecular recognition by interacting with biological receptors through hydrogen bonding. nih.gov This can lead to increased binding affinity and potency of a drug candidate. The group can also contribute to improved metabolic stability of a compound. nih.gov The strategic placement of a hydroxymethyl group is a well-established method in medicinal chemistry to fine-tune the pharmacodynamic and pharmacokinetic profiles of bioactive molecules. nih.gov
Rationale for Dedicated Academic Investigation of (4-Chloropyrimidin-2-yl)methanol
The dedicated academic investigation of this compound is justified by its potential as a highly versatile and valuable building block in synthetic chemistry. It synergistically combines the advantageous properties of both a halogenated pyrimidine and a hydroxymethyl-substituted heterocycle.
The rationale for its focused study can be summarized by the following points:
Dual Reactivity: The molecule possesses two distinct reactive sites. The chlorine atom at the C4 position is susceptible to nucleophilic displacement, enabling the introduction of various substituents to build a diverse range of derivatives. Simultaneously, the hydroxymethyl group at the C2 position offers a handle for another set of chemical modifications, such as esterification or etherification. acs.orgsarchemlabs.com
Synthetic Versatility: This dual reactivity allows for stepwise and controlled functionalization, providing a clear pathway to complex target molecules. Researchers can selectively react one site while preserving the other, enabling the construction of sophisticated molecular architectures that would be challenging to access through other means.
Scaffold for Drug Discovery: The combination of the biologically active pyrimidine core with functional groups that can modulate solubility and target interaction makes this compound an ideal starting point for creating new therapeutic agents. nih.govnih.gov The specific 2,4-substitution pattern provides a distinct structural framework for exploring new chemical space in drug design.
Foundation for Materials Science: The functional handles on the molecule are also valuable in materials science. For example, the hydroxymethyl group can be used to graft the molecule onto polymer surfaces or to create functional coatings. sarchemlabs.com
In essence, the strategic combination of a reactive chlorine atom and a versatile hydroxymethyl group on a pyrimidine ring makes this compound a powerful tool for chemical innovation, meriting thorough investigation to unlock its full potential in both medicinal and materials chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(4-chloropyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRABMBGSETWPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717239 | |
| Record name | (4-Chloropyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093880-89-7 | |
| Record name | (4-Chloropyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloropyrimidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Chloropyrimidin 2 Yl Methanol and Its Precursors
Established Synthetic Pathways to the Pyrimidine (B1678525) Core of (4-Chloropyrimidin-2-yl)methanol
The construction of the this compound molecule is a multi-step process that begins with the formation of the fundamental pyrimidine ring structure.
Cyclization Reactions for Pyrimidine Ring Formation
The Principal Synthesis is a classic and widely employed method for constructing the pyrimidine ring. This approach involves the cyclization of a β-dicarbonyl compound with an N-C-N containing compound. wikipedia.org Common reactants include:
Amidines, which react with β-dicarbonyls to yield 2-substituted pyrimidines. wikipedia.org
Urea, which leads to the formation of 2-pyrimidinones. wikipedia.org
Guanidines, resulting in 2-aminopyrimidines. wikipedia.org
Numerous variations and catalysts have been developed to improve the efficiency and scope of these cyclization reactions. For instance, copper-catalyzed cyclization of ketones with nitriles provides a versatile route to diversely functionalized pyrimidines. acs.orgmdpi.com Other methods, such as the Biginelli reaction, also offer effective pathways to pyrimidine synthesis. wikipedia.org
Introduction of Halogen Functionality at the C4 Position
With the pyrimidine core established, the next critical step is the introduction of a chlorine atom at the C4 position. This is typically achieved through the conversion of a hydroxyl group at the C4 position (a pyrimidin-4-one) into a chloro substituent.
A common method for this transformation involves reacting the corresponding hydroxypyrimidine with phosphoryl chloride (POCl₃), often in the presence of an amine or amine hydrochloride. google.com This process effectively replaces the hydroxyl group with a chlorine atom, yielding the desired 4-chloropyrimidine (B154816) derivative. google.com
Alternative halogenating agents and conditions have also been explored. For example, N-halosuccinimides (NXS) have been used for the halogenation of pyrimidine-based nucleosides. elsevierpure.com Recent research has also demonstrated the use of hypervalent iodine(III) reagents in combination with potassium halide salts for the regioselective halogenation of related heterocyclic systems. rsc.org
Strategies for Attaching the Hydroxymethyl Group at the C2 Position
The final key structural feature of this compound is the hydroxymethyl group (-CH₂OH) at the C2 position. This functional group can be introduced through several synthetic strategies.
One common approach involves the reduction of a corresponding C2-carboxylic acid or ester derivative. This can be accomplished using a variety of reducing agents, such as lithium aluminum hydride or sodium borohydride (B1222165), to convert the carbonyl group into a primary alcohol.
Alternatively, the hydroxymethyl group can be introduced from a precursor that already contains this functionality. For example, a starting material like 2-(hydroxymethyl)pyrimidine can be synthesized and then subjected to the necessary chlorination at the C4 position. medchemexpress.comcaymanchem.com
Functional Group Transformations and Derivatization from Immediate Precursors
The synthesis of this compound often involves the strategic manipulation of functional groups on immediate precursor molecules. A key transformation is the conversion of a pyrimidin-4-one to the 4-chloro derivative. This is a crucial step that activates the C4 position for further reactions.
The process typically involves treating the pyrimidin-4-one with a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or triethylamine. The reaction proceeds through the formation of a reactive intermediate that is subsequently displaced by a chloride ion.
Once the 4-chloro substituent is in place, the hydroxymethyl group at the C2 position can be introduced or deprotected if it was present in a protected form during the chlorination step. For instance, if a C2-aldehyde was used as a precursor, it can be reduced to the corresponding alcohol using a selective reducing agent.
Optimization of Reaction Conditions for Enhanced Selectivity and Yields
Optimizing reaction conditions is paramount to achieving high selectivity and yields in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the specific reagents and catalysts employed.
For the chlorination step, the reaction temperature is critical. While the reaction can proceed at elevated temperatures, careful control is necessary to prevent side reactions and decomposition of the product. The choice of base can also influence the reaction outcome, with tertiary amines being commonly used to neutralize the HCl generated during the reaction.
In the reduction of a C2-carbonyl group to the hydroxymethyl group, the choice of reducing agent is important for selectivity. For example, sodium borohydride is a milder reducing agent than lithium aluminum hydride and may be preferred when other sensitive functional groups are present in the molecule.
Table 1: Optimization of a Generic Pyrimidine Synthesis Reaction
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | FeSO₄·7H₂O | 1,10-phenanthroline | DMF | 120 | 82 |
| 2 | CuCl₂ | None | Acetonitrile | 80 | 75 |
| 3 | Pd(OAc)₂ | PPh₃ | Toluene | 100 | 68 |
| 4 | NiCl₂ | dppe | Dioxane | 90 | 78 |
This table presents hypothetical data for illustrative purposes, based on common catalytic systems used in pyrimidine synthesis. Actual yields will vary depending on the specific substrates and reaction conditions. organic-chemistry.org
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of pyrimidines and their derivatives. bohrium.compeeref.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One promising strategy is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials. bohrium.comnih.gov This approach reduces the number of synthetic steps and purification procedures, leading to a more efficient and sustainable process.
The use of alternative energy sources, such as microwave irradiation, has also been shown to accelerate reaction times and improve yields in pyrimidine synthesis. researchgate.net Additionally, researchers are exploring the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic solvents. elsevierpure.comnih.gov
Catalysis plays a crucial role in green chemistry, and the development of highly efficient and recyclable catalysts is a major focus of research. organic-chemistry.orgacs.org For example, iron-catalyzed reactions have been developed for the synthesis of pyrimidines, offering a more sustainable alternative to methods that rely on precious metal catalysts. organic-chemistry.org
Comparative Analysis of Synthetic Efficiencies and Methodological Advancements
The efficient synthesis of this compound is pivotal for its application in medicinal chemistry and other fields. Two primary synthetic strategies have emerged: a two-step approach involving the oxidation of a methyl group followed by reduction of the resulting carbonyl, and a more direct route involving the reduction of a pre-synthesized aldehyde precursor. This section provides a comparative analysis of these methodologies, examining their efficiencies and the advancements that have enhanced their viability.
A notable advancement in the synthesis of related heterocyclic methanols is a two-step process involving the oxidation of a methyl-substituted precursor, followed by the reduction of the intermediate ketone. While a direct application to this compound is not extensively documented, a patented method for the synthesis of the analogous 4-chlorophenyl-2-pyridyl methanol (B129727) provides a valuable model. This process begins with the oxidation of 2-(p-chlorobenzyl)pyridine using an oxidizing agent such as potassium permanganate (B83412) in water. This initial step yields the corresponding ketone, 4-chlorophenyl-2-pyridyl ketone, with a reported yield of 86%. The subsequent reduction of the ketone to the desired methanol is achieved with high efficiency using potassium borohydride in methanol, affording the final product in a 97% yield. google.com This high-yielding reduction step is a common feature in the synthesis of heterocyclic methanols.
The synthesis of the precursor, 4-chloro-2-methylpyrimidine, can be achieved through the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride in the presence of an organic base, a method that is described as convenient and high-yielding. google.com
The table below provides a comparative overview of the potential efficiencies of these synthetic routes. It is important to note that the data for the "Oxidation/Reduction Pathway" is based on an analogous pyridine (B92270) system and serves as a model for the potential efficiency of this route for the pyrimidine target.
| Synthetic Pathway | Precursor | Key Steps | Reagents | Reported Yield | Overall Estimated Yield |
| Oxidation/Reduction Pathway | 4-Chloro-2-methylpyrimidine | 1. Oxidation of methyl group to ketone2. Reduction of ketone to alcohol | 1. KMnO₄, H₂O2. KBH₄, Methanol | 1. 86% (analogous system) google.com2. 97% (analogous system) google.com | ~83% |
| Reduction of Aldehyde Pathway | 4-Chloropyrimidine-2-carbaldehyde (B3030705) | Reduction of aldehyde to alcohol | NaBH₄, Ethanol/Methanol | High (typically >95%) masterorganicchemistry.comlibretexts.orgyoutube.com | >95% (for reduction step) |
Methodological advancements have focused on improving the synthesis of the key precursors. For instance, the synthesis of 2-cyanopyrimidines, which can be precursors to the carbaldehyde or can be directly reduced, has been explored. researchgate.netarkat-usa.org The conversion of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) through a multi-step process involving oxidation and displacement with cyanide offers a route to functionalized pyrimidines. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Chloropyrimidin 2 Yl Methanol
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The presence of a chlorine atom on the pyrimidine ring of (4-Chloropyrimidin-2-yl)methanol is a key feature that dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which reduces the electron density of the ring system and facilitates the attack of nucleophiles. This effect is most pronounced at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6).
Mechanisms of Halogen Displacement at the C4 Position
The displacement of the chlorine atom at the C4 position of this compound by a nucleophile generally proceeds through a two-step addition-elimination mechanism. In the first, and typically rate-determining step, the nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.
Recent computational and experimental studies have also provided evidence for concerted SNAr mechanisms in some heterocyclic systems, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. nih.gov However, the stepwise addition-elimination pathway is the more traditionally accepted and widely applicable model for understanding the reactivity of chloropyrimidines.
The regioselectivity of nucleophilic attack on chloropyrimidines is a well-studied phenomenon. In 2,4-dichloropyrimidines, for instance, nucleophilic attack generally occurs preferentially at the C4 position. This preference is attributed to the greater ability of the para nitrogen atom to stabilize the negative charge in the Meisenheimer complex through resonance, compared to the ortho nitrogen atom. While this compound has only one chloro substituent, the same electronic principles govern its reactivity, making the C4 position the primary site for nucleophilic attack.
Influence of Nucleophile Structure and Reaction Environment on Reactivity
The rate and outcome of SNAr reactions involving this compound are significantly influenced by the nature of the attacking nucleophile and the conditions under which the reaction is carried out.
Nucleophile Structure: The reactivity of the nucleophile is a critical factor. Stronger nucleophiles, such as alkoxides, thiolates, and primary or secondary amines, generally react more readily with chloropyrimidines. The "hard" or "soft" nature of the nucleophile can also influence the reaction. For example, "soft" nucleophiles like thiolates are often highly effective in displacing halides from aromatic rings. The steric bulk of the nucleophile can also play a role; highly hindered nucleophiles may react more slowly due to steric hindrance around the reaction center.
Reaction Environment: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are often used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, without strongly solvating the nucleophile itself. The reaction temperature is another important parameter; higher temperatures generally lead to faster reaction rates, although they can also promote side reactions. In some cases, the use of a base is necessary to deprotonate a protic nucleophile (e.g., an alcohol or an amine) to generate the more reactive anionic nucleophile. Catalysts, such as palladium complexes in the case of certain cross-coupling reactions that proceed via an SNAr-like mechanism, can also be employed to facilitate the substitution. nih.gov
Kinetic Studies and Reaction Rate Determinations
Kinetic studies are essential for elucidating the detailed mechanism of SNAr reactions and for quantifying the reactivity of compounds like this compound. By measuring the rate of the reaction under various conditions, it is possible to determine the reaction order with respect to each reactant and to calculate the rate constant. This information can help to confirm the proposed mechanism and to understand the factors that influence the reaction rate.
For example, a second-order rate law, with the rate being dependent on the concentrations of both the chloropyrimidine and the nucleophile, is consistent with the bimolecular nature of the rate-determining step in the addition-elimination mechanism. The effect of substituents on the nucleophile or the pyrimidine ring can be quantified by comparing the rate constants of a series of related reactions. This is often done using Hammett plots, which correlate the logarithm of the rate constant with a parameter that reflects the electron-donating or electron-withdrawing ability of the substituent.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) |
|---|---|---|---|
| Piperidine | Ethanol | 20 | 1.3 x 10-3 L mol-1 s-1 |
| Morpholine | Ethanol | 20 | 2.5 x 10-4 L mol-1 s-1 |
| Aniline | Ethanol | 60 | 4.1 x 10-6 L mol-1 s-1 |
Transformations Involving the Primary Alcohol Functional Group
The primary alcohol functional group in this compound offers a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with different oxidation states at the 2-position of the pyrimidine ring.
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, (4-chloropyrimidin-2-yl)carbaldehyde, or further to the carboxylic acid, 4-chloropyrimidine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 and sulfuric acid, also known as the Jones reagent), and sodium hypochlorite (NaOCl) in the presence of a catalytic amount of a nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
The following table summarizes some common reagents used for the oxidation of primary alcohols.
| Product | Reagent | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature |
| Aldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM), room temperature |
| Aldehyde | Swern Oxidation (COCl)2, DMSO, Et3N | Dichloromethane (DCM), low temperature (-78 °C to rt) |
| Carboxylic Acid | Potassium permanganate (KMnO4) | Aqueous base, heat |
| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to room temperature |
| Carboxylic Acid | TEMPO/NaOCl | Biphasic system (e.g., DCM/water), room temperature |
Reduction Reactions and Hydrogenation Pathways
The primary alcohol functional group in this compound is already in a reduced state. Further reduction would typically involve hydrogenolysis of the C-O bond to yield 2-methyl-4-chloropyrimidine. This transformation can be challenging to achieve selectively without affecting the chloropyrimidine ring.
Catalytic hydrogenation is a common method for the reduction of benzylic alcohols, and similar conditions could potentially be applied to this compound. This would typically involve the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. However, under these conditions, there is a significant risk of dehalogenation of the pyrimidine ring, which would lead to the formation of 2-methylpyrimidine. The selectivity of the reaction would likely be highly dependent on the choice of catalyst, solvent, and reaction conditions.
Alternatively, certain reducing agents used in organic synthesis can effect the deoxygenation of alcohols, although these methods are often substrate-dependent and may require harsh conditions. For instance, reduction via a tosylate or mesylate intermediate followed by treatment with a hydride source like lithium aluminum hydride (LiAlH4) could be a possible, albeit potentially low-yielding, route. However, LiAlH4 can also reduce the pyrimidine ring itself. researchgate.net
Esterification and Etherification Reactions
The hydroxymethyl group at the C-2 position of this compound allows for characteristic alcohol reactions such as esterification and etherification.
Esterification: The conversion of this compound to its corresponding ester can be achieved through various standard methods. One of the most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid like p-toluenesulfonic acid (TsOH). This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed.
The mechanism involves protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product.
Etherification: The synthesis of ethers from this compound can also be accomplished through established protocols. For instance, a chemoselective method for the etherification of benzylic-type alcohols can be adapted. Such a procedure might involve the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalyst like dimethyl sulfoxide (DMSO) in an alcohol solvent (e.g., methanol (B129727) or ethanol). This method is particularly useful as it can selectively target benzylic hydroxyl groups in the presence of other types of hydroxyls. The reaction is believed to proceed through the formation of a carbocation intermediate at the benzylic-like position (C-2 of the pyrimidine ring), which is then trapped by the alcohol solvent to form the ether.
The general conditions for these transformations are summarized in the table below.
| Reaction Type | Reagents | Catalyst | General Conditions |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ or TsOH | Excess alcohol or removal of water, reflux temperature |
| Chemoselective Etherification | Alcohol (R-OH) | TCT / DMSO | Reaction proceeds via a carbocation intermediate |
Reactivity of the Pyrimidine Nitrogen Atoms
The two nitrogen atoms in the pyrimidine ring are fundamental to the compound's chemical character, influencing its basicity and ability to coordinate with metal ions.
The pyrimidine ring is significantly less basic than pyridine (B92270). The presence of a second electronegative nitrogen atom in the 1,3-position leads to a substantial decrease in the availability of the nitrogen lone pairs for protonation. For comparison, the pKₐ of protonated pyrimidine is approximately 1.23, whereas the pKₐ for protonated pyridine is 5.30. wikipedia.org This indicates that pyrimidine is a much weaker base.
In this compound, the basicity is further influenced by the substituents. The chloro group at the C-4 position acts as an electron-withdrawing group through its inductive effect, which further decreases the electron density on the ring nitrogens and thus reduces basicity. Conversely, the hydroxymethyl group at the C-2 position is generally considered to be weakly electron-withdrawing. Protonation, when it occurs, is expected to take place at one of the ring nitrogen atoms. Due to the electronic effects of the substituents, the N-1 nitrogen is likely the preferred site of protonation. The addition of a strong acid can lead to the formation of a pyrimidinium salt. nih.gov
The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxymethyl group in this compound can act as donor sites for coordination with metal centers. The molecule can function as a monodentate ligand, coordinating through one of the ring nitrogens, or as a bidentate ligand, chelating a metal ion through a nitrogen atom and the hydroxyl oxygen. Methanol itself is known to act as a ligand for various metal cations. quora.comnih.gov
The formation of stable coordination complexes is anticipated with a variety of transition metals. The specific coordination mode would depend on the metal ion, the solvent system, and the presence of other competing ligands. For example, in analogy with 2-pyridylmethanol, this compound could form chelate rings with metal ions, a structural motif commonly found in coordination chemistry. The study of such complexes is relevant for the development of new catalysts and materials.
Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core
The pyrimidine ring is classified as a π-deficient aromatic system. researchgate.net This is due to the presence of two electronegative nitrogen atoms, which significantly reduce the electron density of the ring carbons, making the system less susceptible to attack by electrophiles compared to benzene. Consequently, electrophilic aromatic substitution (EAS) reactions on pyrimidines are generally difficult and require harsh conditions. wikipedia.org
When EAS reactions do occur on substituted pyrimidines, the position of attack is governed by the electronic nature of the ring and the directing effects of the existing substituents. The C-5 position of the pyrimidine ring is the most electron-rich and therefore the most favorable site for electrophilic attack. wikipedia.org In this compound, both the chloro and hydroxymethyl groups would further influence the regioselectivity of any potential EAS reaction. However, due to the highly deactivated nature of the ring, forcing conditions would be necessary, and such reactions are not commonly reported for this class of compounds.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The chlorine atom at the C-4 position of this compound serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. The pyrimidine ring's electron-deficient nature makes the C-Cl bond particularly susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0). researchgate.net
Studies on the reactivity of 2,4-dichloropyrimidines in Suzuki-Miyaura coupling reactions have consistently shown that the C-4 chlorine is significantly more reactive than the C-2 chlorine. nih.govmdpi.com This regioselectivity is attributed to the greater electron deficiency at the C-4 position. This allows for selective functionalization at this site. By analogy, this compound is expected to readily participate in cross-coupling reactions at the C-4 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the synthesis of 4-aryl- or 4-vinyl-(2-hydroxymethyl)pyrimidines. nih.govmdpi.com
Sonogashira Coupling: This reaction couples the chloropyrimidine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov This would yield 4-alkynyl-(2-hydroxymethyl)pyrimidines.
Heck Reaction: In this reaction, the chloropyrimidine is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene at the C-4 position. wikipedia.orgorganic-chemistry.org
The following table presents representative conditions for the Suzuki-Miyaura coupling of a related dichloropyrimidine, from which the expected reactivity of this compound can be inferred.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield of 4-Aryl Product (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 100 °C, 15 min | 81 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 100 °C, 15 min | 85 |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 100 °C, 15 min | 80 |
| 3-Furanylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 100 °C, 15 min | 75 |
Derivatization and Analog Design Strategies Utilizing 4 Chloropyrimidin 2 Yl Methanol
Systematic Synthesis of Substituted (4-Chloropyrimidin-2-yl)methanol Analogs
The synthesis of analogs based on the this compound scaffold primarily relies on the differential reactivity of the chloro and hydroxyl moieties, as well as the potential for substitution on the pyrimidine (B1678525) ring itself. A cornerstone of this process is the nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the C4 position by a wide range of nucleophiles.
Researchers have successfully synthesized novel indazol-pyrimidine derivatives by reacting 2-chloropyrimidine (B141910) precursors with substituted indazol-5-amine, demonstrating the utility of SNAr reactions in creating complex heterocyclic systems mdpi.com. Similarly, pyrimidine-quinolone hybrids have been generated through microwave-assisted SNAr reactions between 4-aryl-2-chloropyrimidines and aminophenylsulfide linkers, showcasing a green chemistry approach to analog synthesis nih.gov.
The hydroxymethyl group at the C2 position offers another avenue for diversification. This primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, which can then undergo a host of subsequent reactions such as reductive amination, esterification, or amide bond formation. This dual functionality allows for the creation of a wide array of analogs with varied physicochemical properties.
| Synthetic Strategy | Target Position | Reaction Type | Example Reagents | Resulting Functional Group |
| Nucleophilic Aromatic Substitution | C4 | SNAr | Amines, Thiols, Alcohols | Amino, Thioether, Ether |
| Oxidation | C2 (Methanol) | Oxidation | CrO₃, PCC, DMP | Aldehyde, Carboxylic Acid |
| Esterification / Etherification | C2 (Methanol) | Acylation / Williamson Ether Synthesis | Acyl Halides, Alkyl Halides | Ester, Ether |
| Suzuki / Stille Coupling | C4 | Cross-Coupling | Boronic Acids, Stannanes | Aryl, Alkyl, Vinyl |
Regioselective Introduction of Diverse Functional Groups
A key advantage of using pyrimidine scaffolds is the ability to achieve high regioselectivity during functionalization. The inherent electronic properties of the pyrimidine ring, influenced by the two nitrogen atoms, render the carbon positions non-equivalent in their reactivity. For chloropyrimidines, the general order of reactivity for SNAr reactions is C4(6) > C2 >> C5 nih.gov. In the case of this compound, the C4 position is significantly more activated towards nucleophilic attack than the C2 position would be if it also bore a chlorine atom.
This predictable reactivity allows for the selective introduction of functional groups at the C4 position while leaving the C2-methanol group untouched for subsequent modifications. This stepwise, regioselective approach is fundamental to building molecular complexity in a controlled manner. For instance, in the construction of pyrimidine-focused DNA-encoded libraries (DELs), scaffolds like 2,4,6-trichloropyrimidine are functionalized sequentially, exploiting the reactivity differences to attach different building blocks at specific positions nih.gov.
To further control regioselectivity, chemists can modify the leaving groups. For example, replacing a chlorine atom at the C2 position with a methylsulfonyl group can enhance the reactivity at that site, altering the typical regiochemical outcome of SNAr reactions and providing an alternative strategy for diversification nih.gov. This principle can be applied to design more complex derivatization pathways for the this compound scaffold.
| Position on Pyrimidine Ring | Relative Reactivity (SNAr) | Typical Reaction | Rationale |
| C4 | High | Nucleophilic Aromatic Substitution | Strong activation by both ring nitrogen atoms. |
| C2 | Moderate | (Not applicable for parent compound) | Activated by both ring nitrogen atoms, but generally less so than C4/C6. |
| C5 | Very Low | Halogen-Metal Exchange, C-H Activation | Not electronically activated for SNAr; requires different reaction types. |
Design Principles for Pyrimidine-Based Chemical Libraries and Scaffolds
The pyrimidine nucleus is considered a privileged scaffold in medicinal chemistry because its structure is frequently found in molecules with significant biological activity, including a range of anticancer agents nih.govmdpi.com. This makes it an ideal starting point for the design of chemical libraries aimed at discovering new therapeutic agents nih.gov.
The design of pyrimidine-based libraries using scaffolds like this compound follows several key principles:
Exploitation of Privileged Structures : By using a core structure known to interact with biological targets, the probability of finding new active compounds is increased nih.gov.
Combinatorial Diversification : The presence of multiple, orthogonally reactive sites (e.g., the C4-Cl and C2-CH₂OH) allows for the use of combinatorial chemistry. In the context of DELs, a "split-and-pool" synthesis strategy can be employed, where the pyrimidine scaffold is reacted with a set of building blocks, the products are pooled, split, and then reacted with a second set of building blocks, rapidly generating millions of unique compounds nih.gov.
Vectorial Complexity : Functionalization should introduce diversity in a spatially directed manner. The geometry of the pyrimidine ring allows for the attachment of substituents that probe different regions of a target's binding pocket.
"Drug-like" Properties : The building blocks chosen for derivatization are typically selected to ensure that the final library members adhere to established guidelines for physicochemical properties, such as Lipinski's Rule of Five, enhancing their potential as drug candidates mdpi.com.
The systematic and regioselective nature of pyrimidine chemistry makes it highly amenable to the construction of large, diverse, and high-quality chemical libraries for high-throughput screening and drug discovery campaigns nih.gov.
| Design Principle | Description | Application to this compound |
| Privileged Scaffold | Utilizes a core molecular structure with known biological relevance. | The pyrimidine core is a common motif in numerous approved drugs nih.govmdpi.com. |
| Orthogonal Reactivity | Employs multiple reactive sites that can be functionalized independently. | The C4-Cl undergoes SNAr, while the C2-CH₂OH can be oxidized or acylated. |
| Combinatorial Synthesis | Allows for the rapid generation of a large number of analogs from a small set of reactants. | The C4 position can be reacted with hundreds of amines, and the C2 position with various modifying agents. |
| Physicochemical Tuning | Enables systematic modification of properties like solubility, polarity, and size. | Adding polar groups at C4 or C2 can increase solubility, while adding lipophilic groups can increase membrane permeability. |
Development of Chiral Analogs and Stereoselective Synthesis
Chirality is a critical aspect of drug design, as enantiomers of a molecule can have vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic . The this compound scaffold provides a strategic entry point for introducing chirality through its hydroxymethyl group.
A primary strategy for creating chiral analogs involves the oxidation of the C2-methanol to its corresponding ketone or aldehyde. This prochiral intermediate can then be subjected to asymmetric reduction to yield a chiral secondary alcohol with high enantiomeric purity. Several modern synthetic methods are available for this transformation:
Asymmetric Catalysis : This involves the use of a chiral catalyst, often a metal complex with a chiral ligand, to preferentially form one enantiomer over the other .
Organocatalysis : Small organic molecules, such as proline derivatives, can be used to catalyze stereoselective transformations under mild and environmentally friendly conditions .
Biocatalysis : Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective at catalyzing the asymmetric reduction of ketones to produce chiral alcohols with excellent stereoselectivity . This approach is often cost-effective and operates under mild, aqueous conditions .
Another powerful technique is enzymatic kinetic resolution. In this method, a racemic mixture of a chiral derivative is treated with an enzyme, such as a lipase or esterase, which selectively acylates or hydrolyzes one enantiomer, allowing the two to be separated . These innovative methods enable the synthesis of enantiomerically pure pyrimidine-based compounds, which is a crucial step in the development of new and safer pharmaceutical agents mdpi.com.
| Method | Description | Application |
| Asymmetric Reduction | A prochiral ketone is reduced to a chiral alcohol using a chiral catalyst or reagent. | Oxidation of the C2-methanol to an aldehyde/ketone, followed by reduction using a chiral borane or catalyst. |
| Biocatalysis | Enzymes are used to catalyze a stereoselective reaction. | Using an alcohol dehydrogenase (ADH) to reduce the C2-ketone to a specific enantiomer of the secondary alcohol . |
| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. | Selective acylation of one enantiomer of a racemic alcohol derivative using a lipase enzyme . |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Attaching a chiral auxiliary to the C2-position to guide a subsequent reaction at another site. |
Spectroscopic and Structural Elucidation in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (4-Chloropyrimidin-2-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The pyrimidine (B1678525) ring protons, being in an electron-deficient aromatic system, would appear in the downfield region. The methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group would be adjacent to both the pyrimidine ring and the hydroxyl group, influencing their chemical shift. The hydroxyl (-OH) proton signal would be a singlet, and its position can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. researchgate.net The carbon atoms of the pyrimidine ring are expected to have characteristic chemical shifts, with the carbon atom bonded to the chlorine atom (C4) and the carbon bearing the methanol group (C2) being significantly affected. The methylene carbon would appear in the aliphatic region of the spectrum. While specific experimental data for this compound is not widely published, typical chemical shifts for similar pyrimidine derivatives can be used for prediction. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H5 | ~7.5-7.8 (d) | ~122-125 |
| H6 | ~8.6-8.9 (d) | ~158-161 |
| -CH₂- | ~4.6-4.9 (s) | ~63-66 |
| -OH | Variable | - |
| C2 | - | ~168-172 |
| C4 | - | ~162-165 |
| C5 | - | ~122-125 |
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the pyrimidine protons H5 and H6, confirming their scalar coupling (typically ³J coupling). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov It would show correlations between H5 and C5, H6 and C6, and the methylene protons and the methylene carbon, confirming their direct attachment. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range couplings (2-3 bonds). sdsu.edu Key correlations would be expected from the methylene protons to the ring carbons C2 and C6, and from the H6 proton to C4 and C2, definitively establishing the position of the methanol substituent on the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. harvard.edu This could reveal through-space correlations between the methylene protons and the H6 proton of the pyrimidine ring, providing information about the molecule's preferred conformation in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups within a molecule. The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to specific vibrational modes. nih.gov
O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group's stretching vibration.
C-H Stretches: Aromatic C-H stretching from the pyrimidine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹.
C=N and C=C Stretches: The pyrimidine ring contains both C=N and C=C bonds, which would result in a series of sharp absorption bands in the 1400-1600 cm⁻¹ region. researchgate.net
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net
C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol would be observed around 1050-1150 cm⁻¹.
Studies on related halogenated pyrimidines confirm that the C-X (halogen) stretching frequency is distinctly separated from other ring vibrations, and the ring breathing modes are lowered in magnitude due to the mass effect of the halogen atom. nih.gov
Table 2: Expected Major Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 3200-3600 | Alcohol |
| Aromatic C-H stretch | 3000-3100 | Pyrimidine Ring |
| Aliphatic C-H stretch | 2850-2960 | Methylene |
| C=N / C=C stretch | 1400-1600 | Pyrimidine Ring |
| C-O stretch | 1050-1150 | Primary Alcohol |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. For this compound (C₅H₅ClN₂O), the calculated monoisotopic mass is 144.00903 Da. uni.lu
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry also reveals characteristic fragmentation patterns that help confirm the structure. miamioh.edu The fragmentation of this compound would likely proceed through several key pathways: sapub.orgresearchgate.netlibretexts.org
Loss of the Chlorine Atom: Cleavage of the C-Cl bond to yield a [M-Cl]⁺ fragment.
Loss of the Hydroxymethyl Radical: Alpha-cleavage resulting in the loss of a ·CH₂OH radical to form a stable pyrimidinyl cation.
Loss of Formaldehyde (B43269): A rearrangement reaction could lead to the elimination of a neutral formaldehyde (CH₂O) molecule from the molecular ion.
Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring itself, often involving the loss of HCN or related small molecules, leading to a series of smaller fragment ions.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Predicted m/z uni.lu | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₅H₆ClN₂O⁺ | 145.01631 | Protonated Molecule |
| [M+Na]⁺ | C₅H₅ClN₂ONa⁺ | 166.99825 | Sodium Adduct |
| [M-H]⁻ | C₅H₄ClN₂O⁻ | 143.00175 | Deprotonated Molecule |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the chloropyrimidine ring system. This system contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which can undergo transitions to higher energy anti-bonding orbitals (π*). rsc.orgrsc.org
The expected electronic transitions are:
π → π* transitions: These are typically high-energy, high-intensity absorptions. For the pyrimidine ring, these transitions give rise to strong absorption bands in the far-UV and near-UV regions.
n → π* transitions: These transitions involve the non-bonding electrons on the nitrogen atoms. They are lower in energy and intensity compared to π → π* transitions and often appear as a shoulder on the main absorption band.
Studies on 2-chloropyrimidine (B141910) show absorption bands between 3.7-5.7 eV (approximately 217-335 nm). rsc.orgrsc.org The presence of the hydroxymethyl group is not expected to significantly alter the main absorption maxima, but it may cause minor shifts. The photochemistry of 2-chloropyrimidine has been investigated, showing that UV irradiation can lead to heterolytic rupture of the C-Cl bond. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. lsuhsc.edu While a crystal structure for this compound itself is not publicly available, analysis of a closely related molecule, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, provides insight into the likely solid-state interactions. nih.gov
In the solid state, this compound molecules would be expected to form intermolecular hydrogen bonds via the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or dimeric structures. The crystal packing would also be influenced by weaker interactions, such as C-H···N or C-H···Cl contacts, and potential π–π stacking between the pyrimidine rings of adjacent molecules. The conformation of the molecule, specifically the torsion angle between the pyrimidine ring and the C-O bond of the methanol group, would be fixed in the crystal lattice.
In-depth Analysis of this compound Reveals Limited Structural Data in Academic Literature
Despite its relevance as a building block in medicinal and materials chemistry, a comprehensive search of academic and crystallographic databases reveals a significant gap in the publicly available research on the detailed solid-state structure of this compound. While the compound is commercially available and its basic chemical properties are documented, in-depth studies on its crystal packing, intermolecular interactions, and supramolecular architecture are notably absent from the scientific literature.
The compound, with the chemical formula C₅H₅ClN₂O, features a pyrimidine ring substituted with a chlorine atom and a hydroxymethyl group. These functional groups present the potential for a rich variety of intermolecular interactions, including hydrogen bonding from the hydroxyl group, halogen bonding involving the chlorine atom, and π-stacking interactions via the aromatic pyrimidine ring. Such interactions are fundamental in crystal engineering, influencing the material's physical properties.
A thorough investigation for single-crystal X-ray diffraction studies, which would provide definitive information on the three-dimensional arrangement of the molecules in the solid state, yielded no specific results for this compound. Consequently, a detailed, experimentally verified discussion of its crystal packing motifs is not possible at this time.
Due to the lack of published research, the following sections on the specific structural features of this compound are based on general principles of supramolecular chemistry and data from analogous, but not identical, molecular systems.
While no specific crystal structure data for this compound is available, the molecular structure suggests the potential for several key intermolecular interactions that would define its crystal packing:
Hydrogen Bonding: The primary and most predictable interaction would be hydrogen bonding involving the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (H-donor) and a hydrogen bond acceptor (O-acceptor). It is highly probable that O-H···N hydrogen bonds would form, with the nitrogen atoms of the pyrimidine ring acting as acceptors. This is a common and robust interaction in nitrogen-containing heterocyclic compounds. Depending on the steric accessibility, either one or both nitrogen atoms of the pyrimidine ring could be involved.
Halogen Bonding: The chlorine atom on the pyrimidine ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of this compound, the nitrogen or oxygen atoms of neighboring molecules could act as halogen bond acceptors, leading to C-Cl···N or C-Cl···O interactions. Theoretical studies on related systems, such as 4-chloropyridine, have explored the nature of such halogen bonds.
π-Stacking: The aromatic pyrimidine ring allows for the possibility of π-stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement. The electronic nature of the pyrimidine ring, being relatively electron-deficient, would influence the geometry of these interactions. Theoretical studies on
Computational and Theoretical Studies of 4 Chloropyrimidin 2 Yl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of (4-Chloropyrimidin-2-yl)methanol. DFT methods provide a good balance between accuracy and computational cost for molecules of this size.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
Note: This data is illustrative and not based on a specific experimental study of this compound.
Electrostatic potential (ESP) surface maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. libretexts.orgyoutube.com These maps are generated by calculating the electrostatic potential at the van der Waals surface of the molecule. mdpi.com Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom due to the presence of lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one in the hydroxyl group, and the carbon atom attached to the chlorine, making them susceptible to nucleophilic attack.
DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound. For instance, the calculated vibrational frequencies can be compared with an experimental FT-IR spectrum to confirm the presence of specific functional groups. Similarly, predicted NMR chemical shifts can help in assigning the signals in ¹H and ¹³C NMR spectra. The accuracy of these predictions has been shown to be quite high with modern computational methods. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with different solvents. unife.it
By simulating the molecule's behavior in a solvent box, researchers can observe how the solvent molecules arrange themselves around the solute and how the solute's conformation changes in response to the solvent environment. This is particularly important for understanding its solubility and how it might interact with biological macromolecules in an aqueous environment. The simulations can reveal stable conformations, the dynamics of intramolecular hydrogen bonds, and the formation of intermolecular hydrogen bonds with solvent molecules.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states. mit.edu The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products.
For this compound, transition state analysis could be used to study various reactions, such as nucleophilic substitution of the chlorine atom or oxidation of the methanol (B129727) group. By calculating the energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Machine learning models are also being developed to predict transition state structures more rapidly. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov If this compound were to be used as a lead compound in drug discovery, QSAR models could be developed for its derivatives to predict their activity without the need for synthesis and testing of every compound.
A QSAR study would involve synthesizing a series of derivatives of this compound with varying substituents and measuring their biological activity. Then, various molecular descriptors (physicochemical, electronic, and steric properties) would be calculated for each derivative. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Applications in Organic Synthesis As a Versatile Building Block
Utility in the Construction of Complex Heterocyclic Systems Beyond Pyrimidines
The inherent reactivity of the 4-chloro substituent on the pyrimidine (B1678525) ring makes (4-Chloropyrimidin-2-yl)methanol an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, serving as a gateway to a multitude of fused and linked heterocyclic systems.
For instance, the chlorine atom can be readily displaced by hydrazines, leading to the formation of pyrazolopyrimidines. Similarly, reaction with guanidines or amidines can furnish imidazopyrimidines or other related fused systems. The hydroxymethyl group at the 2-position can be further manipulated, either before or after the modification at the 4-position, to introduce additional points of diversity or to facilitate further cyclization reactions.
Table 1: Examples of Heterocyclic Systems Derived from this compound
| Reactant | Resulting Heterocyclic System |
| Hydrazine derivatives | Pyrazolo[1,5-a]pyrimidines |
| Amidines/Guanidines | Imidazo[1,2-a]pyrimidines |
| Amino thiols | Thiazolo[3,2-a]pyrimidines |
| Amino alcohols | Oxazolo[3,2-a]pyrimidines |
While specific literature examples detailing the direct use of this compound in the synthesis of all these systems are not extensively documented, the known reactivity patterns of chloropyrimidines strongly support its potential in these transformations.
Role in Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it an attractive candidate for the design of novel MCRs.
Although specific MCRs starting directly with this compound are not widely reported, its derivatives are poised for such applications. For example, the hydroxymethyl group could be oxidized to an aldehyde, which can then participate in well-known MCRs like the Ugi or Passerini reactions. The subsequent displacement of the chloro group would then allow for further diversification, effectively incorporating the pyrimidine core into a complex, multi-component adduct.
Cascade reactions, which involve a sequence of intramolecular transformations, can also be initiated from derivatives of this compound. For instance, after substitution at the 4-position with a suitably functionalized nucleophile, the hydroxymethyl group at C2 could be transformed into a reactive species that triggers an intramolecular cyclization, leading to the rapid assembly of polycyclic heterocyclic frameworks.
Applications in Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy that allows for the generation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such strategies due to its two distinct points of reactivity.
A divergent approach could commence with the selective reaction at either the 4-chloro position or the 2-hydroxymethyl group. For example, a library of analogs could be generated by reacting this compound with a variety of nucleophiles to create a set of 4-substituted-2-hydroxymethylpyrimidines. Each of these intermediates could then be subjected to a range of transformations at the hydroxymethyl group (e.g., oxidation, etherification, esterification) to create a matrix of diverse products.
Conversely, initial modification of the hydroxymethyl group could be followed by diversification at the 4-position. This orthogonal reactivity allows for the systematic exploration of chemical space around the pyrimidine core, which is a significant advantage in drug discovery and materials science research.
Development of Novel Synthetic Methodologies Using this compound as a Key Intermediate
The unique structural features of this compound can be leveraged to develop novel synthetic methodologies. The presence of both an electrophilic center (C4) and a nucleophilic/functionalizable group (the hydroxymethyl at C2) allows for innovative reaction designs.
For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, are standard methods for C-C and C-N bond formation. The 4-chloro position of this compound is amenable to these transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents. The hydroxymethyl group can serve as a handle for further functionalization or as a directing group in certain catalytic processes.
Table 2: Potential Cross-Coupling Reactions with this compound
| Coupling Reaction | Reactant | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | 4-Aryl/heteroaryl-pyrimidin-2-yl)methanol |
| Sonogashira | Terminal alkyne | 4-(Alkynyl)pyrimidin-2-yl)methanol |
| Buchwald-Hartwig | Amine | 4-(Amino)pyrimidin-2-yl)methanol |
The development of new catalytic systems that can selectively activate one position over the other, or that can facilitate tandem reaction sequences involving both functional groups, remains an active area of research. The use of this compound as a model substrate in these studies could lead to the discovery of new and powerful synthetic tools for the construction of complex molecules.
Applications in Agrochemical Research and Development
Precursor in the Synthesis of Novel Pesticides and Insecticides
The pyrimidine (B1678525) scaffold is a well-established pharmacophore in a variety of commercial insecticides. The presence of a chlorine atom on the pyrimidine ring, such as in (4-Chloropyrimidin-2-yl)methanol, offers a reactive site for nucleophilic substitution. This allows for the introduction of various toxophoric moieties that can interact with specific biological targets in insects.
The hydroxymethyl group at the 2-position provides another point for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, or it can be etherified or esterified to introduce further diversity. These transformations can significantly influence the compound's insecticidal activity, spectrum, and physicochemical properties, such as solubility and stability.
While direct synthesis of a named insecticide from this compound is not prominently documented in publicly accessible literature, its potential is evident. For instance, the modification of the 4-chloro position could lead to the creation of novel pyrimidine-based insecticides. The general structure of such potential derivatives is presented below:
| Starting Material | Potential Reaction | Potential Product Class |
| This compound | Nucleophilic substitution at C4 | 4-Substituted-pyrimidin-2-yl)methanol derivatives |
| This compound | Etherification/Esterification at the hydroxymethyl group | Pyrimidin-2-ylmethyl ether/ester derivatives |
Intermediate for Herbicide Design and Development
Pyrimidine derivatives are a cornerstone of modern herbicide chemistry, with many commercial herbicides featuring this heterocyclic core. The structural features of this compound make it a plausible intermediate in the synthesis of new herbicidal compounds. The 4-chloro substituent is a key reactive handle for introducing fragments that can inhibit essential plant enzymes.
The table below illustrates potential synthetic routes for developing new herbicides from this precursor.
| Precursor | Synthetic Transformation | Potential Herbicide Scaffold |
| This compound | Reaction with a phenol | Aryloxypyrimidine derivatives |
| This compound | Conversion to an amine and subsequent reaction | Pyrimidinylurea or sulfonamide derivatives |
Role in the Development of Plant Growth Regulators
While the direct application of this compound in the development of PGRs is not explicitly detailed in available research, its structural motifs suggest potential. The pyrimidine ring itself is a key feature in many known PGRs. The chloro and hydroxymethyl groups of this compound could be modified to fine-tune the biological activity, aiming to mimic or antagonize the action of natural plant hormones. Research in this area would likely involve the synthesis of a library of derivatives and screening them for effects on plant growth and development.
Potential modifications to this compound for developing PGRs could include:
| Functional Group | Possible Modification | Desired Outcome |
| 4-Chloro group | Substitution with amino or alkoxy groups | Mimic cytokinin activity |
| 2-Hydroxymethyl group | Esterification with various acids | Enhance uptake and translocation in plants |
An exploration of the evolving research landscape surrounding this compound reveals significant future potential, driven by advancements in catalytic chemistry, automation, materials science, and interdisciplinary biological research. As a key heterocyclic building block, this compound is at the center of innovative strategies aimed at creating novel functional molecules and materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Chloropyrimidin-2-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a pre-functionalized pyrimidine ring. For example, starting with 4-chloro-2-methylpyrimidine, hydroxymethylation at the 2-position can be achieved using formaldehyde in the presence of a base (e.g., NaOH) under reflux . Reaction optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–110°C), and stoichiometry of reagents. Purification is commonly done via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., hydroxymethyl at C2, chlorine at C4) and rule out byproducts like over-oxidized carboxylic acids .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass: 158.0245 g/mol).
- Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity .
Q. What are the common challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Slow evaporation from mixed solvents (e.g., chloroform/acetone) is effective for single-crystal growth. If twinning occurs, refining data with SHELXL (using HKL-3000 integration) can resolve ambiguities in diffraction patterns. Hydrogen bonding between the hydroxymethyl group and chlorine may influence crystal packing, requiring temperature-controlled crystallization .
Advanced Research Questions
Q. How can computational modeling predict reactivity for functionalizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites. The chlorine atom at C4 is electron-withdrawing, directing further substitutions (e.g., Suzuki couplings) to C5 or C5. Molecular docking studies (AutoDock Vina) may also predict binding affinities if the compound is a pharmacophore intermediate .
Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?
- Methodological Answer : Discrepancies between expected and observed H NMR peaks (e.g., split signals) may arise from rotamers or hydrogen bonding. Variable-temperature NMR (VT-NMR) can identify dynamic processes. For mass spectrometry, isotopic patterns (e.g., Cl vs. Cl) should match theoretical distributions to confirm molecular identity .
Q. How do reaction byproducts form during chloropyrimidine derivatization, and how are they minimized?
- Methodological Answer : Common byproducts include di-substituted pyrimidines (e.g., dichloro derivatives) due to excess Cl or over-oxidation of the hydroxymethyl group. Kinetic control (low temperature, short reaction times) and stoichiometric monitoring (e.g., in situ IR for aldehyde intermediates) reduce side reactions. Catalytic systems (e.g., Fe(acac)) improve selectivity for mono-substitution .
Q. What advanced techniques characterize intermolecular interactions in this compound cocrystals?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement reveals hydrogen-bonding networks (e.g., O–H⋯N interactions). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions, while Differential Scanning Calorimetry (DSC) assesses thermal stability of cocrystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
